1,2,4-Trimethylcyclohexane

Description

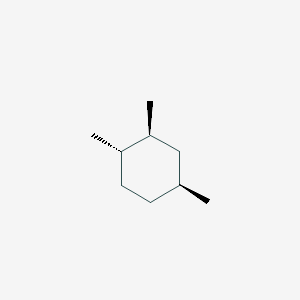

Structure

3D Structure

Properties

CAS No. |

7667-60-9 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(1R,2R,4R)-1,2,4-trimethylcyclohexane |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |

InChI Key |

VCJPCEVERINRSG-IWSPIJDZSA-N |

SMILES |

CC1CCC(C(C1)C)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C)C |

Canonical SMILES |

CC1CCC(C(C1)C)C |

Pictograms |

Flammable |

Synonyms |

(1α,2β,4β)-1,2,4-Trimethylcyclohexane; trans,cis-1,2,4-Trimethylcyclohexane; NSC 73967; trans, cis-1,2,4-Trimethylcyclohexane |

Origin of Product |

United States |

Stereochemical Aspects of 1,2,4 Trimethylcyclohexane

Isomerism and Diastereomeric Relationships in Trisubstituted Cyclohexanes

Trisubstituted cyclohexanes, such as 1,2,4-trimethylcyclohexane, exhibit a rich variety of isomeric forms. The presence of three methyl groups on the cyclohexane (B81311) ring leads to the possibility of multiple stereoisomers. These isomers arise from the different possible spatial arrangements of the methyl groups relative to the plane of the ring, leading to cis and trans configurations.

In the context of this compound, there are several possible geometric isomers. doubtnut.com Each of these isomers is a diastereomer of the others, meaning they are stereoisomers that are not mirror images of each other. libretexts.org The specific arrangement of the methyl groups as either cis (on the same side of the ring) or trans (on opposite sides) relative to each other at positions 1, 2, and 4 defines each unique diastereomer. For instance, one can have isomers such as cis,trans,trans-1,2,4-trimethylcyclohexane (B13867855) and cis,cis,trans-1,2,4-trimethylcyclohexane. lookchem.com

The stability of these diastereomers is a key aspect of their study. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents, in this case, methyl groups, can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The most stable conformation is generally the one that minimizes steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. Therefore, isomers that can adopt a chair conformation where the bulky methyl groups are in equatorial positions are energetically favored. brainly.com For example, an isomer with all three methyl groups in equatorial positions would be the most stable. brainly.com Conversely, a conformation with all three methyl groups in axial positions would be the least stable due to significant steric clashes. brainly.com

Nomenclature and Stereodescriptors in Academic Contexts

The unambiguous naming of the various stereoisomers of this compound is crucial for clear communication in a scientific context. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for this purpose. The base name of the molecule is this compound. nih.gov To differentiate between the stereoisomers, cis/trans notation and, more definitively, the Cahn-Ingold-Prelog (CIP) system using R/S descriptors are employed.

The cis/trans nomenclature describes the relative positions of the substituents on the ring. For example, in cis,trans,trans-1,2,4-trimethylcyclohexane, the methyl groups at positions 1 and 2 are on the same side of the ring (cis), while the group at position 4 is on the opposite side relative to the group at position 1 (trans) and also trans relative to the group at position 2. lookchem.com

For a more rigorous and absolute description of the stereochemistry at each chiral center (the carbon atoms bonded to the methyl groups), the R/S system is used. Each chiral carbon is assigned a priority to its four attached groups. Based on the three-dimensional arrangement of these groups, the center is designated as either R (rectus, right) or S (sinister, left). For instance, a specific enantiomer can be named (1R,2S,4R)-1,2,4-trimethylcyclohexane. nih.govbrainly.com This notation provides a complete and unambiguous description of the molecule's absolute configuration. In some contexts, "rel" (relative) is used in the name, such as (1R,2R,4S)-rel-1,2,4-Trimethylcyclohexane, to indicate the relative stereochemistry between the chiral centers.

| Nomenclature Type | Example | Description |

| Common Name | This compound | General name for the compound, often referring to a mixture of isomers. cymitquimica.comfishersci.ca |

| Geometric Isomerism | cis,trans,trans-1,2,4-trimethylcyclohexane | Describes the relative positions of the methyl groups on the cyclohexane ring. lookchem.com |

| Absolute Configuration (CIP) | (1R,2S,4R)-1,2,4-trimethylcyclohexane | Unambiguously defines the three-dimensional arrangement of atoms at each stereocenter. nih.gov |

| Relative Configuration | (1R,2R,4S)-rel-1,2,4-Trimethylcyclohexane | Indicates the relative stereochemical relationship between the chiral centers. |

Influence of Methyl Group Configuration on Molecular Architecture

The most stable molecular architecture is achieved when the maximum number of bulky methyl groups occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that occur between axial substituents. brainly.com For any given diastereomer of this compound, there is a dynamic equilibrium between two chair conformations, which can be interconverted through a process called a ring flip. During a ring flip, axial bonds become equatorial, and equatorial bonds become axial.

The relative stability of the two chair conformers for a specific isomer depends on the balance of steric interactions in each. For example, in an isomer where a ring flip would result in more methyl groups moving from equatorial to axial positions, the equilibrium will heavily favor the conformer with more equatorial substituents. The energy difference between conformers can be estimated by considering the steric strain values associated with different interactions, such as gauche-butane interactions.

Conformational Analysis and Dynamics

Equilibrium Conformational Preferences of 1,2,4-Trimethylcyclohexane Isomers

This compound can exist as several stereoisomers, each with a set of possible chair conformations that are in rapid equilibrium at room temperature. libretexts.orgmasterorganicchemistry.com The most stable conformation for any substituted cyclohexane (B81311) is the one that minimizes steric strain, primarily by placing bulky substituents in the equatorial position. unacademy.combrainly.com In the case of this compound, the relative stability of its isomers and their respective conformations is determined by the number and location of methyl groups in axial versus equatorial positions.

The stability of these isomers is directly linked to the orientation of the methyl groups. For instance, an isomer that can adopt a chair conformation with all three methyl groups in equatorial positions will be the most stable, as this arrangement minimizes unfavorable steric interactions. brainly.combrainly.com Conversely, isomers that are forced to have one or more methyl groups in an axial position will be less stable due to increased steric strain. brainly.com For example, in cis-1,2,4-trimethylcyclohexane, at least one methyl group must be in an axial position, which leads to steric interactions that decrease its stability. brainly.com The stability of various isomers is influenced by the number of axial substituents, with isomers having multiple axial groups exhibiting higher strain.

Table 1: Stability Ranking of this compound Conformations

| Conformation | Methyl Group Positions | Relative Stability | Reason |

|---|---|---|---|

| A | 1 axial, 2 equatorial | More Stable | Minimizes 1,3-diaxial interactions. brainly.com |

| B | 2 axial, 1 equatorial | Less Stable | Increased steric strain from an additional axial methyl group. brainly.com |

| C | 3 axial | Least Stable | Severe 1,3-diaxial interactions. brainly.com |

Investigation of Steric Effects and Strain Energy

Analysis of 1,3-Diaxial Interactions

A primary source of steric strain in chair conformations of substituted cyclohexanes is the 1,3-diaxial interaction. This occurs when an axial substituent on a carbon atom experiences steric crowding with the axial hydrogen atoms (or other substituents) on the third carbon atoms on the same side of the ring. scribd.comlibretexts.org These unfavorable interactions are a form of van der Waals repulsion and significantly destabilize the axial conformation relative to the equatorial one. scribd.com

In methylcyclohexane (B89554), the energy difference between the axial and equatorial conformations is approximately 1.7 kcal/mol, largely due to two 1,3-diaxial interactions between the methyl group and the axial hydrogens. masterorganicchemistry.comic.ac.uk For this compound, the number and nature of these interactions determine the relative stability of its various conformations. Conformations with multiple axial methyl groups will experience more severe 1,3-diaxial interactions, leading to higher strain energy. brainly.com For instance, a conformation with two axial methyl groups will be less stable than one with only one. brainly.com The most unstable conformation would have all three methyl groups in axial positions, maximizing these repulsive interactions. brainly.com

A methyl-hydrogen 1,3-diaxial interaction contributes approximately 3.75-3.8 kJ/mol to the strain energy. lasalle.educhegg.com A much more significant strain of about 16.0 kJ/mol is introduced by a methyl-methyl 1,3-diaxial interaction. chegg.com

Contributions of Van der Waals Repulsions

The magnitude of van der Waals repulsion is dependent on the size of the interacting groups. While these forces are attractive at moderate distances, they become strongly repulsive at very short distances, leading to an increase in the molecule's potential energy. unacademy.comjove.com In conformations where methyl groups are axial, the van der Waals repulsions with other axial groups are a major destabilizing factor. scribd.com

Conformational Interconversion Pathways and Energetics

Substituted cyclohexanes are not static structures but are in a constant state of flux, rapidly interconverting between different chair conformations through a process known as ring flipping. libretexts.orglscollege.ac.in

Ring Flipping Barriers and Kinetic Processes

The interconversion between two chair conformations is a complex process that involves passing through several higher-energy intermediate conformations, including the half-chair and the twist-boat. ic.ac.uklscollege.ac.in The energy barrier for the ring flip of cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). libretexts.orglscollege.ac.in This barrier is low enough that at room temperature, the interconversion occurs millions of times per second. libretexts.org

For substituted cyclohexanes like this compound, the energy barriers for ring flipping can be influenced by the substituents. However, the fundamental process remains the same. The relative populations of the two chair conformers at equilibrium are determined by their free energy difference. libretexts.org Experimental techniques such as variable-temperature NMR spectroscopy can be used to study the kinetics of this process and determine the energy barriers involved.

Computational Modeling of Transition States

Computational chemistry provides powerful tools to model the conformational landscape of molecules like this compound. Methods such as density functional theory (DFT) and molecular mechanics can be used to calculate the energies of different conformers and the transition states that connect them.

These computational models can predict the structures of the fleeting transition states, which are points of maximum energy along the reaction coordinate and are difficult to observe experimentally. mit.edu By mapping the potential energy surface, researchers can gain a detailed understanding of the entire conformational interconversion pathway, including the identification of all intermediates and transition states. researchgate.netresearchgate.net For complex systems like this compound, computational studies are invaluable for elucidating the intricate details of their dynamic behavior and for reconciling experimental and predicted thermodynamic data. Recent advances using machine learning and generative AI have shown promise in predicting transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu

Influence of Substituent Arrangement on Molecular Stability

Generally, chair conformations are most stable when bulky substituents occupy equatorial positions. brainly.comteachthemechanism.com This preference is due to the minimization of steric hindrance. Substituents in the axial position experience destabilizing steric repulsions, known as 1,3-diaxial interactions, with the other two axial atoms on the same side of the ring. brainly.comlibretexts.org For a methyl group, the energy cost of being in an axial position compared to an equatorial position is approximately 7.6 kJ/mol due to these interactions. libretexts.orglibretexts.org

In this compound, the cumulative effect of the three methyl groups dictates the most stable conformation for each of its stereoisomers. The isomer that can adopt a chair conformation with the maximum number of methyl groups in equatorial positions will be the most stable. brainly.comaskfilo.com Conversely, isomers that necessitate one or more methyl groups in axial positions will be of higher energy and thus less stable. brainly.com

For example, the most stable isomer of this compound is the one that allows all three methyl groups to reside in equatorial positions simultaneously. brainly.comdoubtnut.com This arrangement avoids the significant steric strain associated with 1,3-diaxial interactions. brainly.com A conformation with one axial methyl group and two equatorial methyl groups would be less stable. brainly.com The least stable conformations are those with two or even three methyl groups in axial positions, which introduces severe steric clashes and van der Waals repulsions. brainly.com

The relative stability of different conformers can be estimated by summing the energetic penalties of all present steric interactions. The primary interactions to consider are the 1,3-diaxial interactions between a methyl group and a hydrogen atom, and the more significant gauche interactions that can occur between adjacent substituents.

Table 1: Relative Stability of this compound Chair Conformations

| Conformation Description | Number of Axial Methyl Groups | Number of Equatorial Methyl Groups | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| All-equatorial | 0 | 3 | Most Stable | Minimized steric strain. brainly.comdoubtnut.com |

| One axial, two equatorial | 1 | 2 | Less Stable | One set of CH₃-H 1,3-diaxial interactions. brainly.com |

| Two axial, one equatorial | 2 | 1 | Significantly Less Stable | Multiple CH₃-H and potentially CH₃-CH₃ 1,3-diaxial interactions. brainly.com |

Research findings confirm that the stability ranking of this compound conformations is directly tied to the number of equatorial methyl groups. brainly.com The conformation with all three methyl groups equatorial is the lowest-energy state. brainly.com As the number of axial methyl groups increases, the conformational energy rises, and stability decreases. For instance, a conformation with two axial methyl groups experiences considerable steric hindrance. brainly.com The conformation with all three methyl groups in axial positions is the most energetically unfavorable and therefore the least stable. brainly.com This principle is a cornerstone of conformational analysis in substituted cyclohexanes. teachthemechanism.comlibretexts.org

Table 2: Estimated Energetic Cost of Axial Substituents

| Interaction | Description | Approximate Steric Strain (kJ/mol) |

|---|---|---|

| Axial Methyl Group | 1,3-diaxial interactions with two axial hydrogens. | 7.6 libretexts.orglibretexts.org |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy stands as a paramount tool for investigating the dynamic conformational behavior and stereochemical arrangement of 1,2,4-trimethylcyclohexane. Its various isomers serve as valuable models for studying stereochemistry and conformational analysis in substituted cyclohexanes.

Variable-Temperature NMR Techniques for Conformational Exchange Rates

Variable-Temperature (VT) NMR spectroscopy is instrumental in studying the dynamic processes of molecules, such as the ring flipping in this compound. ox.ac.uknumberanalytics.com By altering the temperature of the sample, VT-NMR provides insights into the kinetic and thermodynamic properties of conformational exchanges. numberanalytics.com At ambient temperatures, the rapid interconversion between chair conformations of cyclohexane (B81311) derivatives often results in averaged NMR signals. However, by lowering the temperature, this exchange process can be slowed, allowing for the observation of distinct signals for axial and equatorial substituents. ox.ac.uk

Two-Dimensional Exchange Spectroscopy (EXSY) Applications

Two-dimensional Exchange Spectroscopy (2D EXSY) is a powerful NMR technique that provides more detailed information on exchange processes than one-dimensional VT-NMR. nih.gov 2D EXSY experiments can identify specific sites involved in chemical or conformational exchange through the presence of cross-peaks in the spectrum. nih.govnih.gov These cross-peaks connect the signals of nuclei that are exchanging with one another. nih.gov

For this compound, a 2D EXSY experiment would reveal cross-peaks between the signals of a methyl group in an axial position and its corresponding signal in an equatorial position, directly visualizing the ring-flipping process. The intensity of these cross-peaks is related to the rate of exchange, and by conducting a series of EXSY experiments with varying mixing times, quantitative kinetic data about the conformational exchange can be obtained. nih.gov This method is particularly useful for mapping the complex exchange networks that can exist in multisubstituted cyclohexanes.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is a crucial NMR technique for determining the stereochemistry of molecules by identifying atoms that are close in space. wordpress.comlibretexts.org The NOE effect is a through-space interaction, and its magnitude is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å. wordpress.com

In the context of this compound, NOE experiments can be used to differentiate between its various stereoisomers by establishing the relative orientation of the methyl groups. For example, an NOE enhancement between the protons of two methyl groups would indicate that they are on the same face of the cyclohexane ring (cis relationship). Conversely, the absence of such an enhancement would suggest a trans relationship. This information is invaluable for assigning the relative stereochemistry at the 1, 2, and 4 positions. wordpress.com Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is a common experiment used for this purpose, where cross-peaks indicate spatial proximity between protons. libretexts.org

Carbon-13 Chemical Shift Analysis and Electron Density Correlation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. ucl.ac.uk The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.orglibretexts.org In general, sp³-hybridized carbons absorb in the range of 0-90 ppm, while sp²-hybridized carbons are found further downfield. libretexts.org

For this compound, the ¹³C chemical shifts of the methyl and ring carbons can provide significant structural insights. The chemical shift of a methyl group can indicate whether it is in an axial or equatorial position. Typically, an axial methyl group is more shielded (appears at a higher field/lower ppm value) than an equatorial methyl group due to the γ-gauche effect. researchgate.net This shielding is a result of steric interactions with other axial hydrogens on the ring. researchgate.net The chemical shifts of the ring carbons are also affected by the orientation of the methyl substituents, with carbons bearing axial substituents generally appearing at a higher field. researchgate.net This correlation between chemical shift and stereochemistry allows for the detailed assignment of the conformation of this compound isomers. researchgate.netmasterorganicchemistry.com

Table 1: Representative ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| sp³ Alkane Carbons | 0 - 90 libretexts.org |

Mass Spectrometry (MS) in Isomer Differentiation and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with gas chromatography (GC-MS), it becomes an effective tool for separating and identifying the different isomers of this compound. The various stereoisomers of this compound, while having the same molecular formula (C₉H₁₈) and molecular weight (approximately 126.24 g/mol ), can sometimes be distinguished by their mass spectra. nist.gov

Although isomers often produce similar fragmentation patterns, subtle differences can arise due to the different steric environments of the methyl groups, which can influence the stability of the resulting fragment ions. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition. nih.gov

Table 2: GC-MS Data for an Isomer of this compound

| m/z | Relative Intensity |

|---|---|

| 125 | 99.99 |

| 111 | 39.43 |

| 126 | 12.88 |

| 71 | 4.17 |

| 57 | 3.31 |

Data from a representative GC-MS experiment. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uc.edu These techniques are complementary and can provide a detailed fingerprint of a compound's structure. uc.edu The number and frequency of vibrational modes are dependent on the molecule's symmetry and the strength of its chemical bonds. uc.edu

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dimethylcyclobutane |

| 2-methylpentane |

| 2,4-dimethylheptane |

| 4-methyloctane |

| 1,3,5-trimethylcyclohexane |

| 1,2,3-trimethylcyclohexane |

| 1-methyl-4-t-butylcyclohexanes |

| 2-isopropylcyclohexanols |

| acetylcyclohexane |

| 1-acetyl-1-methylcyclohexane |

| 5-acetyl-5-methyl-1,3-dioxane |

| bromocyclohexanes |

| chlorocyclohexanes |

| dichlorofluoro- |

| difluorochloromethane |

| dihalocyclohexanes |

| 1,2-dihalides |

| 1,4-dihalocyclohexanes |

| 1,2-difluoroethane |

| 1,4-dichlorocyclohexane |

| F-cyclohexane |

| Cl-cyclohexane |

| Br-cyclohexane |

| I-cyclohexane |

| menthol |

| menthyl acetates |

| p-menthanes |

| 1,2-dimethylcyclohexanol |

| methylcyclohexane (B89554) |

| 1,2,5-trimethylcyclohexane |

| 1,2-dimethylcyclohexane |

| 4-R-N-alkylpiperidines |

| 2,3-dimethyl-butane |

| ethanol |

| 1-chlorodecane |

| isocyanide |

| cyanide |

| methanol (B129727) |

| 2-butanone |

| para-bromoacetophenone |

| 1-pentanol |

| methyl acetate |

| methane |

| ethane |

| pentane |

| 2,2,3,3-tetramethylbutane |

| benzene (B151609) |

| naphthalene |

| alcohols |

| carboxylic acids |

| amines |

| amides |

| 3,7-dimethyl-2,4,6,8-octatetraenal |

| 1,3,3-trimethylcyclohexene |

| all-trans-retinal |

| bacteriorhodopsin |

| propene |

| pyrimidine |

| s-triazine |

| gemcitabine |

| ivosidenib |

| lenacapavir |

| difluorinated glucose derivative 4 |

| hexafluorinated glucose 5 |

| N-(Boc)-L-proline |

| trans-3-hydroxyl substituted β-lactams |

| potassium permanganate |

| chromium trioxide |

| lithium aluminum hydride |

| hydrogen |

| Stoddard solvent |

| carbon dioxide |

| water |

Computational and Theoretical Investigations of 1,2,4 Trimethylcyclohexane

Computational and theoretical chemistry provide powerful tools for understanding the structure, stability, and reactivity of molecules like 1,2,4-trimethylcyclohexane. These methods allow for the detailed examination of molecular properties and behaviors that can be difficult to probe experimentally.

Synthetic Methodologies and Derivative Chemistry

Stereoselective Synthesis Approaches to 1,2,4-Trimethylcyclohexane Isomers

The controlled synthesis of specific isomers of this compound is a significant challenge in organic chemistry due to the presence of multiple chiral centers. There are six possible geometrical isomers for this compound. doubtnut.com Researchers have developed several stereoselective strategies to obtain desired isomers with high purity.

Chiral Catalysis in Cyclopropane (B1198618) Ring-Opening Reactions

A powerful method for establishing specific stereochemistry is through the ring-opening of cyclopropane derivatives. This approach utilizes chiral catalysts to direct the addition of substituents to the cyclopropane ring, thereby controlling the resulting stereochemistry of the cyclohexane (B81311) precursor.

Chiral Lewis acids, such as those derived from bisoxazoline-copper complexes, have proven effective in guiding the ring-opening of substituted cyclopropanes. For example, the reaction of 1,2,4-trimethylcyclopropane with a Cu(I)-bisoxazoline catalyst can yield a specific isomer with high enantiomeric excess. The chiral environment created by the catalyst dictates the trajectory of the incoming nucleophile, leading to a high degree of stereocontrol. To counteract competing radical-mediated pathways that can diminish stereoselectivity, additives like triethylamine (B128534) are sometimes employed.

Another strategy involves the organocatalytic enantioselective cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by chiral diphenylprolinol TMS ether. organic-chemistry.org This method can also lead to an unexpected but useful stereoselective ring-opening of the resulting cyclopropanes under different basic conditions. organic-chemistry.org

Catalytic Hydrogenation of Aromatic Precursors (e.g., 1,2,4-Trimethylbenzene)

A common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. Catalysts such as palladium (Pd) on carbon or platinum (Pt) on alumina (B75360) are frequently used. The reaction is typically carried out under elevated pressure and temperature. For instance, using a Pd/C catalyst at 100°C and 10 atm of hydrogen pressure has been shown to achieve 85% conversion of 1,2,4-trimethylbenzene with a 72% selectivity for the cis,trans,cis isomer. The stereoselectivity arises from the steric hindrance imposed by the methyl groups, which influences the adsorption of the aromatic ring onto the catalyst surface and the subsequent delivery of hydrogen atoms.

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

| Pd/C | 100 | 10 | 85 | 72 |

| Pt/Al₂O₃ | 120 | 15 | 92 | 68 |

| This table presents data on the catalytic hydrogenation of 1,2,4-trimethylbenzene, showcasing the influence of different catalysts and conditions on the conversion and selectivity towards the cis,trans,cis-1,2,4-trimethylcyclohexane (B49358) isomer. |

Multi-step Organic Transformations (e.g., Epoxidation, Grignard Reactions, Hydrogenation)

More intricate, multi-step synthetic sequences offer greater control over the stereochemical outcome, allowing for the synthesis of specific, less accessible isomers. These routes often involve a series of well-established organic reactions.

A representative multi-step synthesis could begin with a substituted cyclohexene (B86901). An epoxidation reaction would create a chiral epoxide, which can then be opened by a Grignard reagent, such as methylmagnesium bromide, to introduce a methyl group with a specific stereochemistry. Subsequent hydrogenation of the double bond would yield the saturated this compound. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the regioselectivity of the Grignard ring-opening.

Strategies for the Preparation of Specific Stereoisomers

Isolating a single stereoisomer from a mixture can be a formidable task. Several strategies have been developed to address this challenge. Fractional distillation can be effective for separating isomers with sufficiently different boiling points. For isomers with very similar physical properties, chromatographic techniques, such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases, are often employed.

Kinetic resolution using enzymes, like lipases, that selectively react with one stereoisomer over others, is another powerful technique. Furthermore, host-guest chemistry, involving molecules like crown ethers or cyclodextrins that can preferentially bind to a specific isomer, can be used for separation. The purity and stereochemical integrity of the isolated isomers are typically confirmed using analytical techniques such as X-ray crystallography and chiral shift reagents in NMR spectroscopy.

Derivatization Reactions for Structure-Reactivity Studies

Derivatization, the chemical modification of a compound, is a crucial tool for studying the relationship between a molecule's structure and its reactivity. researchgate.net By converting this compound into various derivatives, researchers can probe its chemical behavior and properties.

Oxidation Reactions to Alcohols, Ketones, and Carboxylic Acids

Oxidation of this compound can lead to the formation of a variety of oxygenated derivatives, including alcohols, ketones, and carboxylic acids. The specific product obtained depends on the oxidizing agent used and the reaction conditions. chemistrystudent.comwikipedia.org

Reduction Reactions to Saturated Hydrocarbons

The synthesis of this compound is commonly achieved through the reduction of unsaturated precursors, primarily aromatic compounds or cyclohexene derivatives. Catalytic hydrogenation is the most prevalent method, offering high yields and control over the reaction.

The primary starting material for this reduction is 1,2,4-trimethylbenzene, also known as pseudocumene. The hydrogenation of the benzene (B151609) ring requires a catalyst to proceed efficiently. Noble metals such as platinum, palladium, ruthenium, and nickel are frequently employed for this purpose. numberanalytics.com The reaction involves treating 1,2,4-trimethylbenzene with hydrogen gas (H₂) under pressure in the presence of the metal catalyst. This process fully saturates the aromatic ring to yield a mixture of cis and trans isomers of this compound. The specific stereochemistry of the product is influenced by the choice of catalyst and reaction conditions, as the hydrogen atoms can add to the ring from the same side (syn-addition) or opposite sides.

Alternatively, this compound can be synthesized from the reduction of various trimethylcyclohexene isomers. libretexts.orgchegg.com For instance, the catalytic hydrogenation of 3,4,5-trimethylcyclohexene isomers has been used to produce pure 1,2,3-trimethylcyclohexanes, and similar principles apply to the 1,2,4-substituted system. brainly.com This method also typically uses catalysts like palladium on carbon (Pd/C) or platinum. libretexts.org The reduction of the double bond in the cyclohexene ring is generally more facile than the reduction of an aromatic ring.

Enzymatic reductions represent a more specialized approach. For example, two-step enzymatic asymmetric reduction systems have been used to convert substituted cyclohexenones into chiral cyclohexanols and cyclohexanones. chemistrysteps.comchegg.com While not a direct synthesis of this compound, these biocatalytic methods highlight advanced reduction techniques for creating specific stereoisomers of substituted cyclohexanes.

Table 1: Selected Catalytic Hydrogenation Methods for this compound Synthesis

| Precursor | Reagents & Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Trimethylbenzene | H₂ / Platinum (Pt) or Palladium (Pd) | Elevated temperature and pressure | This compound (isomer mixture) | chegg.com |

| 1,2,4-Trimethylbenzene | H₂ / Ruthenium (Ru) or Nickel (Ni) | High pressure and temperature | This compound (isomer mixture) | numberanalytics.com |

| Trimethylcyclohexene Isomers | H₂ / Palladium on Carbon (Pd/C) | Room temperature, H₂ atmosphere | This compound | libretexts.org |

Halogenation and Other Substitution Reactions

This compound, as a saturated cycloalkane, can undergo substitution reactions, most notably free-radical halogenation. This type of reaction involves the replacement of a hydrogen atom on the cyclohexane ring with a halogen, such as chlorine (Cl) or bromine (Br), typically initiated by ultraviolet (UV) light (hν) or heat. numberanalytics.com

The mechanism proceeds through a free-radical chain reaction involving three stages:

Initiation: The halogen molecule (X₂) undergoes homolytic cleavage to form two halogen radicals (2 X•). numberanalytics.com

Propagation: A halogen radical abstracts a hydrogen atom from the this compound ring to form a hydrogen halide (H-X) and a trimethylcyclohexyl radical. This radical then reacts with another halogen molecule (X₂) to form the halogenated product and a new halogen radical, which continues the chain. chemistrysteps.com

Termination: The reaction ceases when radicals combine with each other.

The regioselectivity of the reaction is determined by the stability of the radical intermediate formed during the propagation step. The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°). chemistrysteps.com this compound possesses hydrogen atoms in all three environments (primary hydrogens on the methyl groups, secondary hydrogens on the ring, and tertiary hydrogens at the points of substitution), leading to the potential for a mixture of monohalogenated isomers.

The choice of halogen significantly impacts the product distribution. chemistrysteps.com

Chlorination is a highly exothermic and rapid reaction. The chlorine radical is very reactive and less selective, meaning it will abstract primary, secondary, and tertiary hydrogens, leading to a complex mixture of chlorinated products. brainly.comchemistrysteps.com

Bromination is less exothermic and the bromine radical is less reactive and more selective. chemistrysteps.com It preferentially abstracts the hydrogen that leads to the most stable radical intermediate. Therefore, bromination of this compound is expected to yield the tertiary halide as the major product, resulting from the abstraction of a tertiary hydrogen atom at positions 1, 2, or 4. msu.edu

Table 2: Potential Sites for Monohalogenation of this compound

| Hydrogen Type | Position on Ring | Resulting Radical Stability | Expected Product |

|---|---|---|---|

| Primary (1°) | Methyl groups | Least Stable | 1-(Halomethyl)-2,4-dimethylcyclohexane etc. |

| Secondary (2°) | C3, C5, C6 | Intermediate | 3-Halo-1,2,4-trimethylcyclohexane etc. |

| Tertiary (3°) | C1, C2, C4 | Most Stable | 1-Halo-1,2,4-trimethylcyclohexane etc. |

Cycloaddition Reactions of Analogous Systems

While this compound itself is a saturated hydrocarbon and does not directly participate in cycloaddition reactions, these reactions are fundamental to synthesizing its unsaturated precursors. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with controlled stereochemistry, which can then be reduced to form substituted cyclohexanes. msu.edu

An analogous system demonstrating this principle is the synthesis of precursors for 3,4,5-trimethylcyclohexenes. brainly.com This involves the Diels-Alder reaction between a conjugated diene and a substituted alkene (a dienophile). For example, the reaction of 1,trans-3-pentadiene (the diene component) with crotonaldehyde (B89634) (the dienophile) yields a trimethyl-substituted cyclohexene derivative. brainly.com Subsequent chemical modifications and reduction of this adduct lead to the formation of the saturated trimethylcyclohexane ring system.

The general principles of such a synthesis to create a 1,2,4-trimethyl-substituted ring would involve selecting an appropriately substituted diene and dienophile. For instance, a reaction between 2-methyl-1,3-butadiene (isoprene) and 3-penten-2-one, followed by modification and reduction, could theoretically produce the this compound skeleton. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by electronic effects and steric interactions between the substituents on the diene and dienophile, allowing for the targeted synthesis of specific isomers. Cyclohexene derivatives, in general, can serve as intermediates in the synthesis of more complex molecules through these powerful ring-forming reactions. msu.edu

Reactivity and Mechanistic Studies

Influence of Stereochemistry on Reaction Selectivity and Rate

The stereochemistry of 1,2,4-trimethylcyclohexane isomers is a critical determinant of their reactivity and the selectivity of their chemical transformations. brainly.com The spatial orientation of the methyl groups affects the accessibility of reaction sites and the stability of transition states, thereby influencing reaction rates and product distributions. numberanalytics.com

In dehydrogenation reactions over a Pt/CN catalyst, the dehydrogenation activity follows the order: this compound > 1,4-dimethylcyclohexane (B1583520) > methylcyclohexane (B89554) > cyclohexane (B81311). mdpi.com This indicates that an increase in the number of methyl substituents facilitates the release of hydrogen. mdpi.com

Table 1: Comparison of Dehydrogenation Activity for a Series of Cycloalkanes

| Compound | Relative Dehydrogenation Activity | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|

| Cyclohexane (CH) | Lowest | 36.30 |

| Methylcyclohexane (MCH) | Higher than CH | 33.33 |

| 1,4-Dimethylcyclohexane (1,4-DMCH) | Higher than MCH | Lower than MCH |

| This compound (1,2,4-TMCH) | Highest | Lowest |

> Data sourced from a study on the dehydrogenation of cycloalkanes over N-doped carbon-supported catalysts. mdpi.com

Mechanistic Investigations of Complex Transformations (e.g., intramolecular condensations)

While this compound itself is a saturated alkane and does not directly undergo intramolecular condensation reactions like the aldol (B89426) condensation, related dicarbonyl compounds provide insight into such transformations. Intramolecular aldol reactions occur when a single molecule contains two carbonyl groups, leading to the formation of a cyclic product. libretexts.orgleah4sci.com The mechanism is similar to intermolecular versions, with the key difference being that the nucleophilic enolate and the electrophilic carbonyl are part of the same molecule. libretexts.org

For example, the base-catalyzed self-condensation of acetone (B3395972) to form isophorone (B1672270) involves an initial aldol reaction, followed by a Michael addition and a final intramolecular aldol condensation. mdpi.com The stability of the resulting ring structure is a crucial factor in determining the reaction's outcome. Reactions that would form highly strained rings, such as three- or four-membered rings, are generally not favored. libretexts.org

Supramolecular Interactions and Assembly (e.g., gel formation of cis-configured isomers)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. dokumen.pub In the context of substituted cyclohexanes, specific stereochemical arrangements can lead to unique supramolecular behaviors. For instance, cis-configured isomers of certain cyclohexane derivatives have been observed to form gels in specific solvents. This phenomenon is also seen in other tripodal molecules, such as all-cis fluorinated cyclohexanes bearing hydroxy, ether, or ester functionalities, which can act as gelators. nih.gov The ability to form these ordered, non-covalent networks is highly dependent on the molecule's geometry and the nature of its substituents.

While direct studies on the gel formation of this compound isomers are not extensively documented, the principle is demonstrated by related functionalized cyclohexane systems. For example, trimethyl cyclohexane-1,2,4-tricarboxylate serves as a building block for supramolecular polymers, utilizing its ability to form hydrogen bonds.

Combustion Chemistry and Oxidation Kinetics

This compound is a component of some fuels and serves as a model compound for understanding the combustion of branched cycloalkanes. lookchem.com Its branched structure significantly influences its ignition and oxidation behavior.

The low-temperature oxidation of this compound has been studied in jet-stirred reactors, leading to the development of detailed kinetic models with hundreds of species and thousands of reactions to describe its complex oxidation pathways. researchgate.net Pyrolysis studies have also been conducted to understand its thermal decomposition. researchgate.netacs.org

The combustion behavior of this compound is often compared to other cycloalkanes to understand the role of molecular structure. The presence of a cycloalkane functionality can accelerate global reactivity at intermediate temperatures (800–900 K) compared to a branched alkane of similar carbon number. acs.org However, at low temperatures, the ring structure can suppress certain reaction pathways, leading to reactivity similar to that of iso-alkanes. sc.edu

Studies comparing dimethylcyclohexane isomers with ethylcyclohexane (B155913) have shown that the dimethyl isomers have longer ignition delay times, indicating lower reactivity. researchgate.net Similarly, the addition of a methyl group to cyclohexane (forming methylcyclohexane) improves its dehydrogenation activity, and adding more methyl groups (as in this compound) enhances this effect further. mdpi.com The laminar flame speed of surrogate fuels has been observed to increase with a higher proportion of cyclohexane. nih.gov

Chromatographic Resolution and Analytical Method Development

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas chromatography (GC) is a primary technique for the separation and quantification of volatile compounds like 1,2,4-trimethylcyclohexane. The separation of its isomers is typically achieved using capillary columns with different stationary phases.

Isomer Separation: The choice of the stationary phase is critical for resolving the isomers of this compound. Non-polar capillary columns, such as those with DB-5 or similar methyl silicone phases, are often used for the initial separation of hydrocarbon mixtures. nist.gov For more challenging separations of closely related isomers, polar capillary columns like DB-WAX can provide better resolution. The retention of these isomers is influenced by their boiling points and their interactions with the stationary phase. The Kovats retention index, a relative measure of retention time, is a valuable tool for identifying specific isomers on different columns. nih.gov For instance, the cis,trans,trans-isomer of this compound has a reported normal alkane retention index of 845 on a non-polar OV-1 type column. nist.gov

Quantification: For accurate quantification using GC, an internal standard method is commonly employed. This involves adding a known amount of a non-interfering compound (the internal standard) to the sample. Deuterated alkanes are often suitable choices for this purpose. By comparing the peak area of the analyte to that of the internal standard, precise and accurate concentration measurements can be obtained. bts.gov Flame Ionization Detection (FID) is a common detector for quantifying hydrocarbons due to its high sensitivity and wide linear range. bts.govcopernicus.org

Table 1: GC Columns and Conditions for this compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | Capillary Column | High-resolution separation |

| Stationary Phases | Non-polar (e.g., DB-5, OV-1, SE-30) nist.gov | General hydrocarbon separation |

| Polar (e.g., DB-WAX) | Enhanced resolution of isomers | |

| Detector | Flame Ionization Detector (FID) bts.govcopernicus.org | Quantification |

| Quantification Method | Internal Standard (e.g., deuterated alkanes) | Accuracy and precision |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

While GC is effective for separating volatile isomers, High-Performance Liquid Chromatography (HPLC) is particularly useful for the resolution of stereoisomers, especially when preparative-scale separation is required.

Chiral stationary phases (CSPs) are essential for separating enantiomers, which are non-superimposable mirror images of each other. For the stereoisomers of this compound, which can exist as enantiomeric pairs, chiral HPLC is a powerful tool.

Types of Chiral Stationary Phases: Several types of CSPs are available, with selection depending on the specific characteristics of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. For instance, cellulose tris(3,5-dimethylphenylcarbamate) columns have been successfully used to resolve stereoisomers of this compound. Another class of CSPs are the Pirkle-type phases, which are based on π-electron acceptor/π-electron donor interactions. registech.com The WHELK-O® 1, a π-acceptor/π-electron donor phase, is known for its broad selectivity and can resolve a wide variety of racemates. registech.com Weak anion-exchanger (WAX) stationary phases based on Cinchona alkaloids are particularly effective for the separation of acidic chiral compounds. hplc.eu

Mobile Phase Components: In normal-phase chromatography, a common mobile phase for separating non-polar compounds like trimethylcyclohexanes is a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol. For example, a hexane/isopropanol (95:5) mixture has been used to elute a specific stereoisomer of this compound. In reversed-phase HPLC, the mobile phase is typically a mixture of water and a miscible organic solvent such as methanol (B129727) or acetonitrile. Adjusting the ratio of these solvents alters the polarity of the mobile phase, thereby affecting the retention of the analytes. inacom.nl

Impact of Mobile Phase on Separation: The choice of organic solvent and its proportion in the mobile phase can significantly impact the selectivity of the separation. inacom.nl For ionizable compounds, controlling the pH of the mobile phase with buffers is crucial as it affects the analyte's ionization state and, consequently, its retention. inacom.nlchromatographyonline.com Even small changes in mobile phase composition can lead to substantial changes in selectivity. inacom.nl

Table 2: HPLC Conditions for Stereoisomer Resolution of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Chiral (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Enantiomer separation |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol (e.g., 95:5) | Elution and resolution |

| Mobile Phase (Reversed Phase) | Methanol/Water or Acetonitrile/Water gradients | Polarity adjustment for optimal separation |

Development of Advanced Hyphenated Techniques for Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry (MS). researchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This data is invaluable for the structural elucidation and confirmation of the various isomers of this compound. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. wikipedia.org This technique employs two columns with different selectivities connected via a modulator. wikipedia.orgaocs.org The effluent from the first column is trapped and then rapidly injected onto the second column, resulting in a two-dimensional separation. wikipedia.org Typically, a non-polar column is used in the first dimension and a polar column in the second, separating compounds based on volatility and then polarity. copernicus.org GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) is a particularly powerful combination for the detailed analysis of complex samples, allowing for the identification of hundreds or even thousands of individual components. copernicus.orgresearchgate.net This technique has been successfully applied to the analysis of volatile organic compounds in the atmosphere, including trimethylcyclohexane isomers. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is volatile, LC-MS can be advantageous when analyzing it in complex matrices or when derivatization is employed to enhance detectability. The combination of HPLC's separation capabilities with the high sensitivity and specificity of MS allows for reliable identification and quantification. sepscience.com

Geochemical and Environmental Research

Formation Pathways in Geochemical Processes

1,2,4-Trimethylcyclohexane is a naturally occurring naphthenic hydrocarbon found as a constituent of crude oil. nist.gov Its presence in petroleum feedstock, specifically in the naphtha fraction, makes it a participant in key refining processes designed to produce high-octane gasoline. The most significant of these processes is catalytic reforming.

Catalytic reforming is a chemical process that converts low-octane naphthas into high-octane liquid products called reformates, which are essential for blending gasoline. nist.gov The process primarily aims to rearrange hydrocarbon molecules into structures with higher octane ratings, with a major focus on converting paraffins and naphthenes (cycloalkanes) into aromatic hydrocarbons. nist.gov This conversion, known as aromatization or dehydrogenation, is typically carried out at high temperatures (495 to 525 °C) and pressures (5 to 45 atm) in the presence of a catalyst, most commonly platinum supported on an alumina (B75360) base. nist.gov

During catalytic reforming, this compound, as a naphthenic component of the feedstock, undergoes dehydrogenation. This reaction involves the removal of hydrogen atoms from the cyclohexane (B81311) ring, leading to the formation of its corresponding aromatic compound, 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene). This transformation is a cornerstone reaction in producing high-octane reformates, as aromatic compounds have significantly higher octane numbers than their cycloalkane precursors. The process also yields a significant amount of hydrogen gas as a valuable byproduct, which is utilized in other refinery operations like hydrotreating.

| Reaction Type | Description | Example |

|---|---|---|

| Dehydrogenation of Naphthenes | Conversion of cycloalkanes to aromatic compounds. A primary source of high-octane components and hydrogen. | This compound → 1,2,4-Trimethylbenzene + 3H₂ |

| Dehydrocyclization of Paraffins | Conversion of straight-chain alkanes into aromatic compounds. | n-Nonane → Trimethylbenzene isomer + H₂ |

| Isomerization | Conversion of straight-chain paraffins to branched isomers (isoparaffins) with higher octane ratings. | n-Octane → 2,5-Dimethylhexane |

This compound has been identified as a component of various crude oils globally. Early geochemical investigations identified its presence, referred to as hexahydropseudocumene, in Caucasian petroleum. nist.gov More detailed quantitative analysis was performed on a mid-continent petroleum from Oklahoma, where this compound was isolated from a fraction boiling at 141°C after the aromatic hydrocarbons had been removed. nist.gov In this particular crude oil, it was estimated to constitute approximately 0.1% of the total volume. nist.gov

As a C9 cycloalkane, this compound is part of the complex mixture of hydrocarbons that comprise the saturated hydrocarbon fraction of petroleum. This fraction contains both paraffins (n-alkanes and iso-alkanes) and naphthenes (cycloalkanes). The specific composition of crude oil, including the relative abundance of compounds like this compound, is dependent on the original organic matter, the depositional environment of the source rock, its thermal maturity, and any secondary alteration processes like biodegradation.

While specific correlations are complex, the presence of alkylated cycloalkanes like this compound is characteristic of mature petroleum generated from various types of kerogen in sedimentary source rocks. These compounds are thermally stable molecular fossils that retain the basic carbon skeleton of precursor molecules from the original biomass.

Role as Molecular Markers and Analytical Standards in Environmental Monitoring

In petroleum geochemistry, specific organic compounds known as biomarkers or "molecular fossils" are used to correlate crude oils with their source rocks or to determine the characteristics of the depositional environment and thermal history. Common biomarkers include complex molecules like steranes and hopanes. While this compound is a recognized constituent of petroleum, it is not typically utilized as a primary biomarker for oil-source rock correlation in the way that higher molecular weight cyclic compounds are. Its simpler structure provides less specific information about the biological precursors of the source organic matter.

In the context of environmental monitoring, analytical standards are crucial for the accurate quantification of pollutants. A certified reference material (CRM) is a standard with a metrologically traceable and certified value for one or more properties. vu.nlcpachem.com While this compound is commercially available as a chemical reagent, there is no clear evidence to suggest it is widely established or sold as a certified reference material specifically for environmental monitoring of contaminants. vu.nlthegoodscentscompany.com Laboratories performing environmental analysis typically use a range of hydrocarbon standards to identify and quantify contaminants in soil, water, and air samples, but this compound does not appear to be a standard target analyte in routine environmental regulatory frameworks.

Biodegradation Studies in Contaminated Environments

The biodegradation of cycloalkanes, particularly under anaerobic conditions, is a subject of significant environmental research, as these compounds can be persistent contaminants in anoxic environments such as subsurface sediments and groundwater. While direct studies on this compound are limited, research on related cycloalkanes provides insight into potential degradation pathways.

Under sulfate-reducing conditions, the anaerobic biodegradation of cyclohexane has been demonstrated in enrichment cultures from hydrocarbon-contaminated marine sediments. nih.govnih.govresearchgate.net The established activation mechanism for cycloalkanes, analogous to that for n-alkanes, involves the addition of the cycloalkane to fumarate, yielding a cycloalkylsuccinate derivative. nih.govresearchgate.net This initial step is catalyzed by a glycyl radical enzyme. For cyclohexane, this results in the formation of cyclohexylsuccinate, which is then further metabolized. nih.gov

Studies on other alkylated cycloalkanes, such as ethylcyclopentane, have confirmed a similar activation pathway under sulfate-reducing conditions. nih.gov However, research on the methanogenic biodegradation of a mixture of cycloalkanes showed that while ethylcyclopentane was partially depleted, methylcyclohexane (B89554) remained undegraded over a long incubation period (1700 days). researchgate.net This suggests that the presence and position of alkyl substituents on the cycloalkane ring can significantly influence its biodegradability. Given the recalcitrance of methylcyclohexane in some anaerobic studies, it is plausible that this compound may also be biodegraded slowly or be resistant to degradation under certain anaerobic, sulfate-reducing conditions. The specific isomeric structure and microbial consortia present are critical factors determining the rate and extent of degradation.

| Step | Reaction | Key Intermediate |

|---|---|---|

| Activation | Addition to fumarate | Cyclohexylsuccinate |

| Metabolism | Further conversion via β-oxidation pathway | Cyclohexanecarboxylate and 3-Cyclohexylpropionate |

Based on findings for cyclohexane degradation under sulfate-reducing conditions. nih.govresearchgate.net

The environmental fate of this compound is governed by its physical and chemical properties and its susceptibility to various degradation processes. As a C9 cycloalkane, it is a component of complex hydrocarbon mixtures such as gasoline and other petroleum solvents. oecd.org Its environmental behavior is expected to be similar to other C9-C14 aliphatic and cycloalkane hydrocarbons.

Key properties influencing its fate include moderate water solubility and a relatively high vapor pressure, suggesting that volatilization is a significant transport mechanism from surface water and moist soils to the atmosphere. Once in the atmosphere, it would be subject to photo-oxidation.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1,2,4-Trimethylcyclohexane

This compound, a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈, has been a subject of scientific inquiry, primarily in the fields of stereochemistry, conformational analysis, and petroleum chemistry. First isolated from Oklahoma petroleum in 1939, its structural complexity arises from three chiral centers, leading to several stereoisomers. nist.gov The relative stability of these isomers is a classic illustration of conformational principles, governed by the spatial arrangement of the three methyl groups on the cyclohexane (B81311) ring.

Research has consistently shown that the cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of different stereoisomers of this compound is dictated by the energetic penalty of 1,3-diaxial interactions. Isomers that can adopt a chair conformation with all three methyl groups in equatorial positions are the most stable, as this arrangement minimizes steric hindrance. brainly.com Conversely, isomers with one or more axial methyl groups are progressively less stable due to increasing van der Waals repulsions. brainly.com While the chair form is most common, studies on highly crowded polyalkylcyclohexanes suggest that sufficient steric strain can push the ring into a twist-boat (TB) conformation, though this is less typical for trimethyl-substituted systems. acs.org

Thermodynamic and physical properties for mixtures of this compound isomers have been documented, providing foundational data for chemical engineering and theoretical modeling. chemeo.comresearchgate.net These studies are crucial for understanding its behavior in complex hydrocarbon mixtures like fuels and chemical feedstocks.

| Property nist.govsigmaaldrich.comnih.govnist.gov | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Boiling Point | 141-143 °C |

| Density | 0.786 g/mL at 25 °C |

| Refractive Index | n20/D 1.433 |

| Ionization Energy | 9.38 eV |

Identified Gaps in Current Knowledge

Despite a solid foundational understanding, specific gaps in the knowledge surrounding this compound and related alkylated cyclohexanes persist. A primary area requiring more in-depth research is the detailed kinetic modeling of their low-temperature oxidation and combustion processes. mdpi.com While general reaction schemes exist, precise rate constants and the influence of stereochemistry on reactivity are not fully characterized, which is a limitation for developing high-fidelity combustion models for real fuels. mdpi.comscispace.com

Emerging Methodologies and Techniques in Stereochemistry and Conformational Analysis

The field of conformational analysis is continually advancing, driven by both computational and experimental innovations. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have become indispensable tools for accurately calculating conformational energies, transition states, and molecular geometries. numberanalytics.commdpi.com The development of more efficient and accurate computational protocols, such as CENSO, allows for the high-throughput screening of conformers with a better balance of computational cost and accuracy. chemrxiv.org A significant emerging trend is the integration of machine learning and artificial intelligence with these computational methods to predict molecular properties and reactivity with even greater speed. numberanalytics.comnih.gov

On the experimental front, advanced spectroscopic techniques provide powerful means to study molecular structure and dynamics. numberanalytics.com Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for studying conformational equilibria and the energy barriers between different conformers. numberanalytics.com Additionally, chiroptical methods like Circular Dichroism (CD) spectroscopy offer high sensitivity for obtaining detailed stereochemical information, especially when correlated with computational predictions. wiley.com These modern techniques, often used in combination, are providing unprecedented insight into the subtle structural nuances of complex molecules like this compound.

Prospective Avenues for Advanced Investigation of Alkylated Cyclohexanes

Future research on alkylated cyclohexanes is poised to expand in several key directions. A major prospective avenue is their systematic evaluation as components of Liquid Organic Hydrogen Carrier (LOHC) systems. This requires comprehensive studies of the thermodynamics and kinetics of their dehydrogenation reactions to identify optimal molecular structures. researchgate.net Such research is vital for developing next-generation hydrogen storage technologies.

Another critical area is the continued development of detailed kinetic mechanisms for the combustion and pyrolysis of these compounds. mdpi.com By combining advanced computational kinetics with experimental data, researchers can build predictive models that will improve the design of advanced biofuels and internal combustion engines. This includes studying how the ring structure and alkyl substituents influence the formation of pollutants.

There is also growing interest in the catalytic synthesis and conversion of alkylated cyclohexanes. researchgate.net Future investigations will likely focus on developing novel, shape-selective catalysts for reactions like hydrocracking and isomerization, which are central to modern petroleum refining and biorefining. kuleuven.be Finally, the application of emerging AI and machine learning tools to predict the physical properties, reactivity, and spectroscopic signatures of a vast array of alkylated cyclohexanes promises to accelerate discovery and design in materials science and chemical synthesis. nih.gov

Q & A

Q. What experimental methodologies are used to study the stereoisomerism of 1,2,4-trimethylcyclohexane?

The stereoisomerism of this compound is analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) to distinguish between configurations such as cis,trans,trans and cis,cis,trans. Computational methods like density functional theory (DFT) complement experimental data by predicting relative stability and energy barriers for interconversion. For example, NIST provides standardized retention indices and structural data for isomers, enabling precise identification .

Q. How is the toxicological impact of this compound assessed in cellular models?

Studies on rat cerebellar granule cells exposed to this compound utilize assays for reactive oxygen species (ROS) detection (e.g., chemiluminescence) and Western blotting to measure phosphorylation of signaling proteins like Erk1/2. These methods reveal dose-dependent ROS formation and activation of oxidative stress pathways . Inhalation experiments in rats (1000 ppm exposure) employ headspace GC to quantify compound distribution in blood, brain, and fat, linking bioaccumulation to toxicity .

Q. What are the standard protocols for synthesizing and purifying this compound?

Synthesis often involves catalytic hydrogenation of 1,2,4-trimethylbenzene or isomerization of related cyclohexane derivatives. Purification is achieved via fractional distillation under reduced pressure, with purity verified using nuclear magnetic resonance (NMR) and GC-MS. Thermodynamic properties, such as boiling points (e.g., ~164°C for specific isomers), guide process optimization .

Advanced Research Questions

Q. How do stereoisomers of this compound influence its oxidative reactivity in combustion studies?

Jet-stirred reactor (JSR) experiments coupled with kinetic modeling are used to compare oxidation pathways of different isomers. For instance, cis,trans,trans-1,2,4-trimethylcyclohexane exhibits distinct intermediate species (e.g., aldehydes and ketones) and ignition delays compared to other configurations. These findings refine surrogate fuel models for emulating hydrocarbon combustion behavior .

Q. What mechanistic insights explain the compound’s role in neutrophil granulocyte respiratory burst activation?

Electron paramagnetic resonance (EPR) spectrometry and chemiluminescence assays demonstrate that this compound enhances superoxide anion (O₂⁻) production in human neutrophils via NADPH oxidase activation. Methodological controls include inhibitors like diphenyleneiodonium to isolate solvent-specific effects from endogenous signaling .

Q. How can computational models predict the environmental fate of this compound?

Quantitative structure-activity relationship (QSAR) models integrate physicochemical data (e.g., log P = 3.8) and ionization energy (9.38 eV) to estimate biodegradation rates and bioaccumulation potential. These models are validated against experimental data from EPA DSSTox and PubChem databases .

Key Research Challenges

- Stereochemical Complexity : Interconversion of isomers under experimental conditions (e.g., high-temperature oxidation) complicates kinetic modeling .

- Toxicity Mechanisms : Disentangling direct solvent effects from secondary signaling pathways (e.g., Akt-1/Raf-1 crosstalk) requires multi-omics approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.